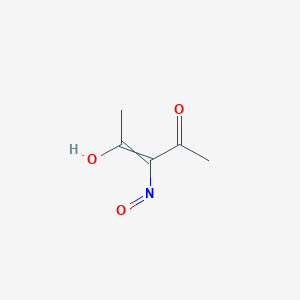
3-(3-PYRIDYL)-2-PROPEN-1-OL
描述
3-(3-PYRIDYL)-2-PROPEN-1-OL, also known as (2E)-3-(3-pyridinyl)-2-propen-1-ol, is an organic compound with the molecular formula C8H9NO. It is a colorless to yellow liquid that is used in various chemical and biological applications. The compound is characterized by the presence of a pyridine ring attached to a propenol group, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-PYRIDYL)-2-PROPEN-1-OL can be achieved through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with propargyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality.
化学反应分析
Types of Reactions
3-(3-PYRIDYL)-2-PROPEN-1-OL undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield the corresponding alcohol or amine, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nitrating agents like nitric acid and halogenating agents like bromine or chlorine are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: 3-(3-pyridinyl)propenal, 3-(3-pyridinyl)propanoic acid
Reduction: 3-(3-pyridinyl)propan-1-ol, 3-(3-pyridinyl)propan-1-amine
Substitution: 3-nitro-3-(3-pyridinyl)-2-propen-1-ol, 3-bromo-3-(3-pyridinyl)-2-propen-1-ol
科学研究应用
3-(3-PYRIDYL)-2-PROPEN-1-OL has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(3-PYRIDYL)-2-PROPEN-1-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to inhibit the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB3), which plays a crucial role in glycolysis.
Pathways Involved: By inhibiting PFKFB3, the compound disrupts the glycolytic pathway, leading to reduced glucose metabolism and energy production in cancer cells.
相似化合物的比较
3-(3-PYRIDYL)-2-PROPEN-1-OL can be compared with other similar compounds, such as:
3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO): Both compounds inhibit PFKFB3, but 3PO is more potent and has improved pharmacokinetic properties.
2-Propen-1-ol, 3-(2-pyridinyl)-: This compound has a similar structure but differs in the position of the pyridine ring, which affects its chemical reactivity and biological activity.
List of Similar Compounds
- 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO)
- 2-Propen-1-ol, 3-(2-pyridinyl)-
- 3-(2-pyridinyl)-2-propen-1-ol
属性
分子式 |
C8H9NO |
|---|---|
分子量 |
135.16 g/mol |
IUPAC 名称 |
3-pyridin-3-ylprop-2-en-1-ol |
InChI |
InChI=1S/C8H9NO/c10-6-2-4-8-3-1-5-9-7-8/h1-5,7,10H,6H2 |
InChI 键 |
RSFCHWDTMRVOJD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C=CCO |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[4-(2-Methylpropyl)phenyl]propanal](/img/structure/B8815366.png)




![1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B8815412.png)





